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molecular formula C22H19N3O B8628116 7-Methoxy-6-(2-methylphenyl)-N-phenylquinazolin-2-amine CAS No. 914397-67-4

7-Methoxy-6-(2-methylphenyl)-N-phenylquinazolin-2-amine

Cat. No. B8628116
M. Wt: 341.4 g/mol
InChI Key: QYYLCBSAFXYCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906522B2

Procedure details

2-Amino-7-methoxy-6-(2-methylphenyl)quinazoline (150 mg, 0.565 mmol) obtained in Example 174 was dissolved in dioxane (5.7 mL) and the solution was added with iodobenzene (70 μL, 0.622 mmol), tris(dibenzylideneacetone)dipalladium (25.9 mg, 0.028 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (36 mg, 0.062 mmol) and cesium carbonate (258 mg, 0.791 mmol), followed by stirring at 100° C. for 20 hours. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, then the solvent was evaporated under reduced pressure. The residue was purified by preparative thin-layer chromatography (ethyl acetate/hexane=3/7) to obtain 2-anilino-7-methoxy-6-(2-methylphenyl)quinazoline (164 mg, 85%). In a similar manner to Example 19, Compound 178 was obtained using the above-obtained 2-anilino-7-methoxy-6-(2-methylphenyl)quinazoline.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
25.9 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:19][CH3:20])=[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:18])[CH:8]=2)[N:3]=1.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[NH:1]([C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:19][CH3:20])=[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:18])[CH:8]=2)[N:3]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC2=CC(=C(C=C2C=N1)C1=C(C=CC=C1)C)OC
Name
Quantity
5.7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
70 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
36 mg
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
cesium carbonate
Quantity
258 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
25.9 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin-layer chromatography (ethyl acetate/hexane=3/7)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC2=CC(=C(C=C2C=N1)C1=C(C=CC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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